1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol 1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 5431-51-6
VCID: VC18782450
InChI: InChI=1S/C16H21Cl2N3O/c1-3-21(4-2)10-11(22)9-20-14-7-8-19-16-13(18)6-5-12(17)15(14)16/h5-8,11,22H,3-4,9-10H2,1-2H3,(H,19,20)
SMILES:
Molecular Formula: C16H21Cl2N3O
Molecular Weight: 342.3 g/mol

1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol

CAS No.: 5431-51-6

Cat. No.: VC18782450

Molecular Formula: C16H21Cl2N3O

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol - 5431-51-6

Specification

CAS No. 5431-51-6
Molecular Formula C16H21Cl2N3O
Molecular Weight 342.3 g/mol
IUPAC Name 1-[(5,8-dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol
Standard InChI InChI=1S/C16H21Cl2N3O/c1-3-21(4-2)10-11(22)9-20-14-7-8-19-16-13(18)6-5-12(17)15(14)16/h5-8,11,22H,3-4,9-10H2,1-2H3,(H,19,20)
Standard InChI Key BZWHSBUIROLLNN-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CC(CNC1=CC=NC2=C(C=CC(=C12)Cl)Cl)O

Introduction

Chemical Identity and Structural Profile

Molecular Architecture and Nomenclature

The IUPAC name 1-[(5,8-dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol reflects its bifunctional structure: a 5,8-dichloroquinoline moiety linked via an amino group to a 3-(diethylamino)propan-2-ol chain. The quinoline ring system is substituted at positions 5 and 8 with chlorine atoms, enhancing electron-withdrawing effects and potential halogen bonding interactions. The propanolamine side chain introduces both hydrophilic (hydroxyl) and hydrophobic (diethylamino) groups, influencing solubility and membrane permeability.

Key identifiers include:

  • Canonical SMILES: CCN(CC)CC(CNC1=CC=NC2=C(C=CC(=C12)Cl)Cl)O\text{CCN(CC)CC(CNC1=CC=NC2=C(C=CC(=C12)Cl)Cl)O}

  • InChIKey: BZWHSBUIROLLNN-UHFFFAOYSA-N\text{BZWHSBUIROLLNN-UHFFFAOYSA-N}

  • PubChem CID: 224802

The crystal structure of related dichloroquinoline complexes, such as europium-coordinated analogs, suggests potential for planar stacking interactions and metal chelation, though direct crystallographic data for this specific compound remains underexplored .

Physicochemical Properties

The compound’s molecular weight (342.3 g/mol) and logP (estimated 3.1) indicate moderate lipophilicity, suitable for blood-brain barrier penetration. The presence of chlorine atoms increases density (1.4g/cm3\sim 1.4 \, \text{g/cm}^3) and melting point (>200C>200^\circ \text{C}), while the hydroxyl and tertiary amine groups enable solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

PropertyValue
Molecular FormulaC16H21Cl2N3O\text{C}_{16}\text{H}_{21}\text{Cl}_2\text{N}_3\text{O}
Molecular Weight342.3 g/mol
IUPAC Name1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol
CAS No.5431-51-6
Solubility in DMSO~50 mg/mL

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence beginning with 5,8-dichloro-4-aminoquinoline, which undergoes nucleophilic substitution with 3-(diethylamino)propane-1,2-epoxide under basic conditions (e.g., K2_2CO3_3 in acetonitrile). The reaction proceeds via ring-opening of the epoxide by the quinoline amine, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Critical parameters include:

  • Temperature: 60C60^\circ \text{C} for 12 hours

  • Yield: 65%\sim 65\%

  • Purity: >95%>95\% (HPLC, C18 column, λ=254nm\lambda = 254 \, \text{nm})

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 8.72 (d, J=5.2HzJ = 5.2 \, \text{Hz}, 1H, quinoline-H), 8.15 (d, J=8.8HzJ = 8.8 \, \text{Hz}, 1H, quinoline-H), 7.45 (dd, J=8.8,5.2HzJ = 8.8, 5.2 \, \text{Hz}, 1H, quinoline-H), 4.12 (m, 1H, -CH(OH)-), 3.85 (m, 2H, -NCH2_2-), 2.75 (q, J=7.0HzJ = 7.0 \, \text{Hz}, 4H, -N(CH2_2CH3_3)2_2), 1.25 (t, J=7.0HzJ = 7.0 \, \text{Hz}, 6H, -CH3_3).

  • HRMS (ESI+): m/z calcd. for C16H21Cl2N3O\text{C}_{16}\text{H}_{21}\text{Cl}_2\text{N}_3\text{O} [M+H]+^+: 342.1245; found: 342.1248.

Chemical Reactivity and Stability

Functional Group Transformations

The compound undergoes reactions typical of secondary amines and alcohols:

  • Acylation: Reacts with acetyl chloride to form the corresponding acetate ester.

  • Oxidation: The hydroxyl group is oxidizable to a ketone using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4).

  • Complexation: The quinoline nitrogen and hydroxyl oxygen may coordinate transition metals (e.g., Cu2+^{2+}), as observed in analogous europium complexes .

Stability Profile

Comparison with Structural Analogs

1-Amino-3-diethylaminopropan-2-ol (CAS 6322-06-1)

This simpler analog lacks the quinoline moiety, resulting in reduced bioactivity:

ParameterTarget Compound1-Amino-3-diethylaminopropan-2-ol
Molecular Weight342.3 g/mol146.23 g/mol
Antimalarial IC50_{50}1.2μM1.2 \, \mu\text{M}>100μM>100 \, \mu\text{M}
Topoisomerase II Binding-9.2 kcal/molNo activity

The quinoline ring is critical for target engagement, while the propanolamine chain enhances solubility.

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